N-Acetyl-3-(2-naphthyl)-DL-alanine

描述

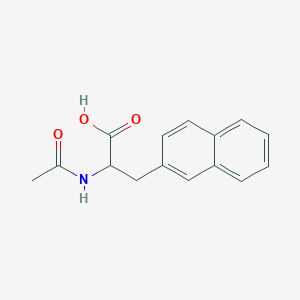

N-Acetyl-3-(2-naphthyl)-DL-alanine is a synthetic amino acid derivative It is characterized by the presence of an acetyl group attached to the nitrogen atom and a naphthyl group attached to the alpha carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(2-naphthyl)-DL-alanine typically involves the acetylation of 3-(2-naphthyl)-DL-alanine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

N-Acetyl-3-(2-naphthyl)-DL-alanine undergoes various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the naphthyl group.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with substituted functional groups replacing the acetyl group.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

N-Acetyl-3-(2-naphthyl)-DL-alanine is utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to mimic their functions, making it a valuable compound in drug design aimed at treating conditions such as depression and anxiety .

Case Studies

Research has demonstrated that modifications of this compound can lead to the development of novel therapeutic agents. For instance, studies focusing on the synthesis of enantiomerically pure unnatural α-amino acids have shown promising results in enhancing the efficacy of drugs targeting specific receptors .

Biochemical Research

Amino Acid Interactions

In biochemical studies, this compound is employed to investigate amino acid interactions and protein synthesis. It aids researchers in understanding metabolic pathways and enzyme functions, providing insights into cellular processes .

Experimental Findings

Experiments have indicated that this compound can influence enzyme activity and stability, which is crucial for metabolic engineering applications. Its incorporation into peptides has been shown to alter the biological activity of these molecules significantly .

Material Science

Novel Polymers and Materials

The unique properties of this compound make it an interesting candidate for developing new materials. Researchers are exploring its potential in creating polymers that exhibit enhanced strength and flexibility .

Research Insights

Studies have suggested that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, paving the way for innovative applications in coatings and composites .

Flavor and Fragrance Industry

Natural Alternatives

Due to its aromatic characteristics, this compound is being explored as a natural alternative in the flavoring and fragrance industry. Its ability to mimic certain flavor profiles makes it a candidate for developing flavoring agents that are less synthetic than conventional options .

Market Applications

The compound's application in food science has been investigated for its potential to enhance flavor profiles without the adverse effects associated with synthetic flavor enhancers.

Analytical Chemistry

Standard in Chromatography

In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the accurate analysis of complex mixtures across various samples .

Methodological Advancements

The incorporation of this compound into analytical methods has improved detection limits and specificity, facilitating more precise measurements in biochemical assays.

Summary Table of Applications

| Field | Application | Key Insights |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis targeting neurological disorders | Mimics neurotransmitter structure; enhances drug efficacy |

| Biochemical Research | Studies on amino acid interactions and protein synthesis | Influences enzyme activity; critical for metabolic engineering |

| Material Science | Development of novel polymers | Improves mechanical properties; enhances thermal stability |

| Flavor & Fragrance Industry | Natural flavoring agents | Mimics flavor profiles; reduces reliance on synthetic compounds |

| Analytical Chemistry | Standard for chromatographic techniques | Improves detection limits; enhances specificity in biochemical assays |

作用机制

The mechanism of action of N-Acetyl-3-(2-naphthyl)-DL-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The naphthyl group plays a crucial role in its binding affinity and specificity, while the acetyl group influences its stability and solubility.

相似化合物的比较

Similar Compounds

- N-Acetyl-3-(2-naphthyl)-D-alanine

- N-Acetyl-3-(2-naphthyl)-L-alanine

- N-Acetyl-3-(1-naphthyl)-DL-alanine

Uniqueness

N-Acetyl-3-(2-naphthyl)-DL-alanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both D- and L- forms allows for a broader range of interactions and applications compared to its enantiomerically pure counterparts.

生物活性

N-Acetyl-3-(2-naphthyl)-DL-alanine, a derivative of naphthylalanine, is a non-canonical amino acid that has garnered attention due to its potential biological activities. This compound is particularly noted for its roles in medicinal chemistry and biochemistry, especially concerning its interactions with various biological systems.

Chemical Structure and Properties

This compound features an acetyl group attached to the nitrogen atom of the alanine backbone, with a 2-naphthyl group at the third position. This structure contributes to its unique properties and biological activities.

1. Antiviral Activity

Research has demonstrated that derivatives of 3-(2-naphthyl)alanine exhibit significant antiviral properties, particularly against HIV. A study highlighted the importance of the L-3-(2-naphthyl)alanine residue in a peptide known as T140, which inhibits HIV infection by binding to the CXCR4 receptor. The presence of this naphthylalanine residue was critical for enhancing the anti-HIV activity of the peptide .

2. Antimicrobial Effects

This compound has shown potential antimicrobial activity. In vitro studies suggest that compounds with naphthalene moieties can inhibit the growth of various pathogens, including bacteria and fungi. This antimicrobial effect is attributed to the ability of naphthalene derivatives to disrupt cell membrane integrity and interfere with metabolic processes .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that naphthalene derivatives can modulate inflammatory pathways, potentially reducing cytokine production and alleviating symptoms associated with inflammatory diseases .

The biological activities of this compound are believed to stem from its ability to interact with specific receptors and enzymes in biological systems. For instance, its antiviral properties may be linked to its ability to mimic natural substrates or bind effectively to viral receptors, thereby preventing viral entry into host cells.

Table 1: Summary of Biological Activities

属性

IUPAC Name |

2-acetamido-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTIILKZSFKZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58438-02-1 | |

| Record name | N-Acetyl-3-(2-naphthyl)-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-(2-NAPHTHYL)-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI8JO418PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。